molecular formula C5H8O2 B13438438 (1,2,3,4,5-13C5)pentane-2,4-dione

(1,2,3,4,5-13C5)pentane-2,4-dione

Cat. No.: B13438438
M. Wt: 105.079 g/mol
InChI Key: YRKCREAYFQTBPV-CVMUNTFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4,5-13C5)pentane-2,4-dione, also known as acetylacetone, is a labeled isotopologue of pentane-2,4-dione where all five carbon atoms are carbon-13 isotopes. This compound is a diketone, meaning it contains two ketone groups. It is widely used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4,5-13C5)pentane-2,4-dione typically involves the isotopic labeling of the precursor compounds. One common method is the reaction of labeled acetic acid with labeled acetone under acidic or basic conditions to form the diketone. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5-13C5)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acetic acid, while reduction can produce various alcohols .

Scientific Research Applications

(1,2,3,4,5-13C5)pentane-2,4-dione is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,2,3,4,5-13C5)pentane-2,4-dione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms. This tautomerism is catalyzed by acids or bases and plays a crucial role in its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, which increases its reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione: The non-labeled version of the compound.

    Hexane-2,4-dione: A similar diketone with an additional carbon atom.

    Butane-2,4-dione: A shorter-chain diketone.

Uniqueness

(1,2,3,4,5-13C5)pentane-2,4-dione is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and in understanding reaction mechanisms. The presence of carbon-13 isotopes allows for detailed NMR studies and other spectroscopic analyses, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H8O2

Molecular Weight

105.079 g/mol

IUPAC Name

(1,2,3,4,5-13C5)pentane-2,4-dione

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1+1,2+1,3+1,4+1,5+1

InChI Key

YRKCREAYFQTBPV-CVMUNTFWSA-N

Isomeric SMILES

[13CH3][13C](=O)[13CH2][13C](=O)[13CH3]

Canonical SMILES

CC(=O)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.